O-Phenyl chlorothioformate, also known as phenyl chlorothioformate, is a chemical compound with the molecular formula C₇H₅ClOS and a molecular weight of 172.63 g/mol. This compound is characterized by the presence of a phenyl group attached to a chlorothioformate functional group. It appears as a colorless liquid with a boiling point of approximately 81–83 °C at 6 mmHg and a density of 1.248 g/cm³. O-Phenyl chlorothioformate is notable for its reactivity in various chemical transformations, particularly in the context of nucleophilic substitutions and solvolysis reactions .
The mechanism of action of O-Phenyl chlorothioformate revolves around its electrophilic character. The chlorine atom attached to the carbonyl group readily departs, forming a highly reactive electrophilic intermediate. This intermediate reacts with nucleophiles like alcohols to form the desired thioester.
O-Phenyl chlorothioformate is a hazardous compound and requires proper handling due to the following:
While specific biological activities are not extensively documented for O-Phenyl chlorothioformate, compounds containing chlorothioformate groups often exhibit biological properties due to their potential interactions with biological nucleophiles. These interactions can lead to cytotoxic effects or serve as precursors for bioactive molecules. Further studies would be necessary to elucidate its specific biological activity.
O-Phenyl chlorothioformate can be synthesized through various methods:
O-Phenyl chlorothioformate finds applications in various fields:
O-Phenyl chlorothioformate shares structural similarities with several other compounds, which include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Phenyl chloroformate | C₆H₅OCOCl | Used primarily as an acylating agent; less reactive than O-Phenyl chlorothioformate. |
| Methyl chlorothioformate | C₂H₅ClOS | Exhibits similar reactivity but with methyl instead of phenyl group; used in different synthetic pathways. |
| Ethyl chlorothioformate | C₃H₇ClOS | Similar structure; often utilized in esterifications and thioester preparations. |
O-Phenyl chlorothioformate is unique due to its ability to participate effectively in both nucleophilic substitutions and radical reactions, making it a valuable reagent in organic synthesis compared to its analogs .
Corrosive